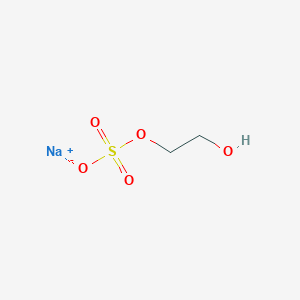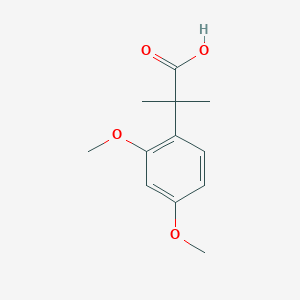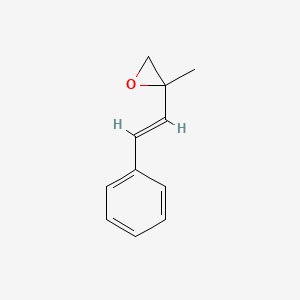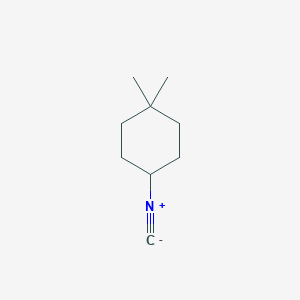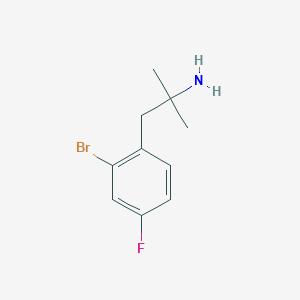
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of an amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups. Common reagents include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the context of its use, such as inhibiting viral entry in antiviral research or modulating metabolic pathways in cancer studies.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
- 2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- 2-Bromo-4-fluorophenyl)methanol
- 2-Bromo-4-fluorophenyl)methyl sulfide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H13BrFN |
|---|---|
Poids moléculaire |
246.12 g/mol |
Nom IUPAC |
1-(2-bromo-4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5H,6,13H2,1-2H3 |
Clé InChI |
DCQDJSZMVRJJRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=C(C=C1)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


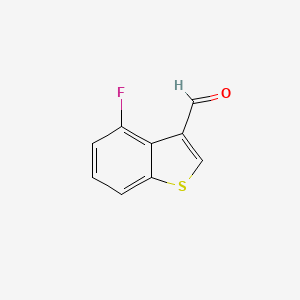
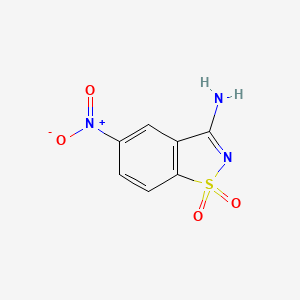
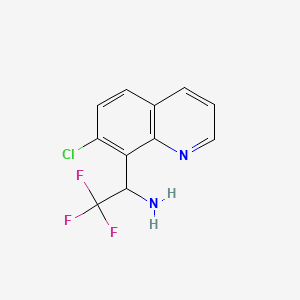
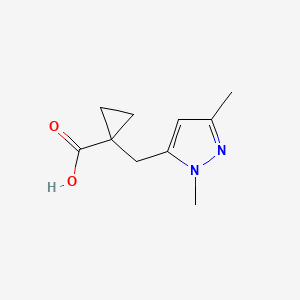
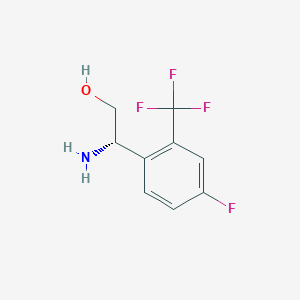
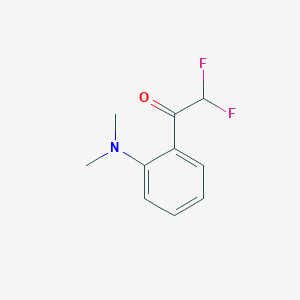
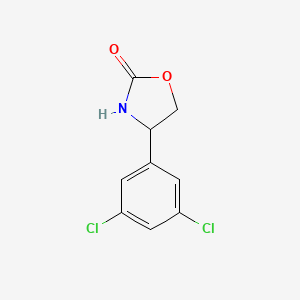
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
